molecular formula C6H12N4O2 B067477 methyl N-(4-azidobutan-2-yl)carbamate CAS No. 177489-84-8

methyl N-(4-azidobutan-2-yl)carbamate

Cat. No.: B067477
CAS No.: 177489-84-8
M. Wt: 172.19 g/mol
InChI Key: VHKLFASSHRZIPS-UHFFFAOYSA-N
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Description

Methyl N-(4-azidobutan-2-yl)carbamate is a carbamate derivative characterized by a central butane backbone substituted with an azide (-N₃) group at the C4 position and a methyl carbamate moiety (-NH(C=O)OCH₃) at the C2 position. This compound is of significant interest in organic synthesis and bioconjugation due to the reactivity of the azide group, which enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . Carbamates, in general, are widely employed as protective groups for amines and as intermediates in pharmaceutical synthesis.

Properties

CAS No.

177489-84-8

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

methyl N-(4-azidobutan-2-yl)carbamate

InChI

InChI=1S/C6H12N4O2/c1-5(3-4-8-10-7)9-6(11)12-2/h5H,3-4H2,1-2H3,(H,9,11)

InChI Key

VHKLFASSHRZIPS-UHFFFAOYSA-N

SMILES

CC(CCN=[N+]=[N-])NC(=O)OC

Canonical SMILES

CC(CCN=[N+]=[N-])NC(=O)OC

Synonyms

Carbamic acid, (3-azido-1-methylpropyl)-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Azide vs. Hydroxyl : The azide group in this compound confers high reactivity for click chemistry, unlike the hydroxyl groups in cyclopentyl derivatives, which are more suited for hydrogen bonding or further oxidation .
  • Backbone Flexibility : The linear butane chain in the target compound enhances conformational flexibility compared to rigid cyclopentane-based analogues.

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